molecular formula C19H21NO2S B1613083 2-methoxy-4'-thiomorpholinomethyl benzophenone CAS No. 898782-31-5

2-methoxy-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613083
CAS No.: 898782-31-5
M. Wt: 327.4 g/mol
InChI Key: NJHJTXBJHUZCJG-UHFFFAOYSA-N
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Description

2-Methoxy-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H21NO2S. It is a derivative of benzophenone, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is characterized by the presence of a methoxy group and a thiomorpholinomethyl group attached to the benzophenone core.

Mechanism of Action

Mode of Action

The mode of action of 2-Methoxy-4’-thiomorpholinomethylbenzophenone is not well-documented. As a benzophenone derivative, it may share some characteristics with other compounds in this class. For instance, 2-Hydroxy-4-methoxybenzophenone is used as a broad-band UV-filter in sunscreen cosmetic products . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 2-Hydroxy-4-methoxybenzophenone is sensitive to sunlight, which is why it’s used as a UV-filter in sunscreen products . .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4’-thiomorpholinomethylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways .

Cellular Effects

The effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, 2-Methoxy-4’-thiomorpholinomethylbenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. These threshold effects are crucial for determining the safe and effective use of the compound .

Metabolic Pathways

2-Methoxy-4’-thiomorpholinomethylbenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of 2-Methoxy-4’-thiomorpholinomethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

The subcellular localization of 2-Methoxy-4’-thiomorpholinomethylbenzophenone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 2-Methoxy-4’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

2-Methoxy-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or thiomorpholinomethyl groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Methoxy-4’-thiomorpholinomethylbenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

2-Methoxy-4’-thiomorpholinomethylbenzophenone can be compared with other benzophenone derivatives, such as:

    2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens for its UV-filtering properties.

    4-Methoxybenzophenone: Used in the synthesis of pharmaceuticals and as a photoinitiator in polymer chemistry.

The uniqueness of 2-Methoxy-4’-thiomorpholinomethylbenzophenone lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzophenone derivatives.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJTXBJHUZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642900
Record name (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-31-5
Record name Methanone, (2-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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